
5-(3-Chlorophenyl)tetrazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)tetrazolidine: is a heterocyclic compound that features a tetrazole ring substituted with a 3-chlorophenyl group. Tetrazoles are known for their stability and diverse applications in medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)tetrazolidine typically involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often catalyzed by metals such as zinc chloride (ZnCl2) and conducted under moderate conditions to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for tetrazole derivatives, including this compound, often involve eco-friendly approaches. These methods utilize water as a solvent, moderate temperatures, and non-toxic reagents to minimize environmental impact while maximizing yield .
化学反応の分析
Types of Reactions: 5-(3-Chlorophenyl)tetrazolidine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the 3-chlorophenyl group under basic conditions.
Major Products:
Oxidation: Tetrazole N-oxides.
Reduction: Various nitrogen-containing heterocycles.
Substitution: Substituted tetrazole derivatives.
科学的研究の応用
Chemistry: 5-(3-Chlorophenyl)tetrazolidine is used as a ligand in coordination chemistry due to its ability to form stable complexes with metals .
Biology: In biological research, tetrazole derivatives are studied for their potential as enzyme inhibitors and receptor antagonists .
Medicine: Tetrazole derivatives, including this compound, are investigated for their potential as antiviral, antibacterial, and antifungal agents .
Industry: In the industrial sector, tetrazole derivatives are used as stabilizers in photography and photoimaging .
作用機序
The mechanism of action of 5-(3-Chlorophenyl)tetrazolidine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors . The 3-chlorophenyl group enhances the compound’s binding affinity and specificity .
類似化合物との比較
5-Phenyltetrazole: Similar structure but lacks the chlorine substituent, resulting in different reactivity and applications.
5-(3,5-Dichlorophenyl)tetrazolidine: Contains two chlorine atoms, leading to increased reactivity and potential toxicity.
5-(4-Methylphenyl)tetrazolidine: The methyl group provides different electronic properties compared to the chlorine substituent.
特性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
5-(3-chlorophenyl)tetrazolidine |
InChI |
InChI=1S/C7H9ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4,7,9-12H |
InChIキー |
CIHCLVUIUVCUMN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2NNNN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)
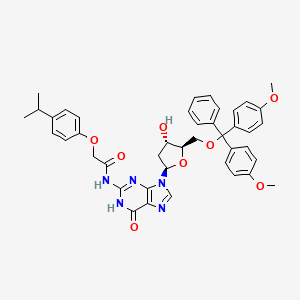
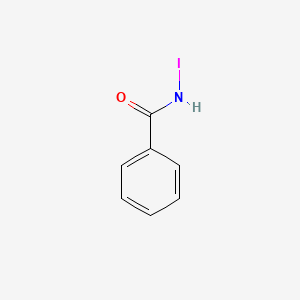
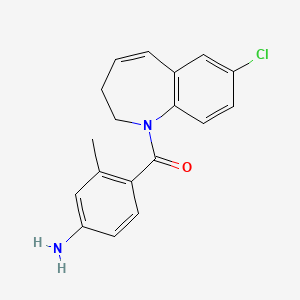
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
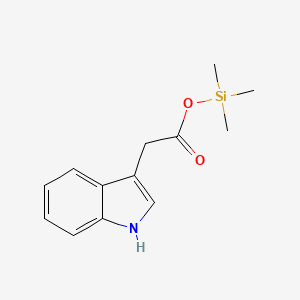
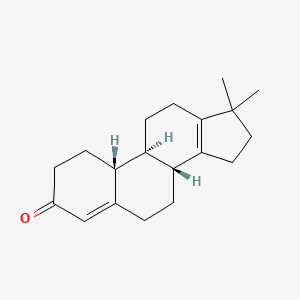
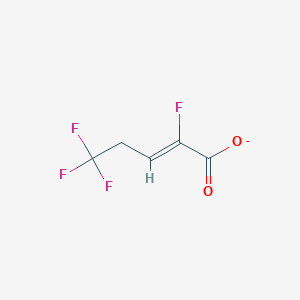
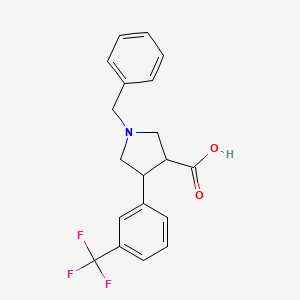

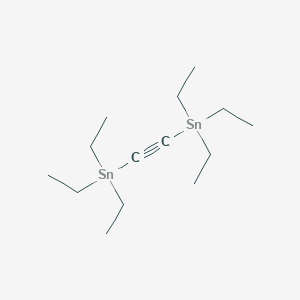
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)
![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
